molecular formula C9H5NO5 B2660790 4-Hydroxy-6-nitrocoumarin CAS No. 1641-03-8

4-Hydroxy-6-nitrocoumarin

Cat. No.: B2660790
CAS No.: 1641-03-8
M. Wt: 207.141
InChI Key: XTXOVXNASJNYFW-UHFFFAOYSA-N
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Description

4-Hydroxy-6-nitrocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of a nitro group at the 6-position and a hydroxy group at the 4-position of the coumarin ring enhances its chemical reactivity and biological properties.

Scientific Research Applications

4-Hydroxy-6-nitrocoumarin has several applications in scientific research:

Mechanism of Action

4-Hydroxycoumarin derivatives, such as 4h and 4i, have been found to significantly inhibit lung cancer cell motility by suppressing the expression of the epithelial–mesenchymal transition markers N-cadherin, Snail, and Twist .

Future Directions

Coumarins, including 4-Hydroxy-6-nitrocoumarin, have various medicinal purposes . They have been reported to have inhibitory effects on various types of cancer, mainly by regulating cell proliferation and apoptosis . This suggests potential future directions for the use of this compound in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-6-nitrocoumarin can be synthesized through various methods. One common approach involves the nitration of 4-hydroxycoumarin using concentrated nitric acid in glacial acetic acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-6-nitrocoumarin undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 4-Oxo-6-nitrocoumarin.

    Reduction: 4-Hydroxy-6-aminocoumarin.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-6-nitrocoumarin is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-hydroxy-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXOVXNASJNYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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